molecular formula C9H12O2 B14348954 (1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid CAS No. 95341-03-0

(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid

Cat. No.: B14348954
CAS No.: 95341-03-0
M. Wt: 152.19 g/mol
InChI Key: WIHSCQWPBKYSIN-COBSHVIPSA-N
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Description

(1R)-3-Methylbicyclo[221]hept-2-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Norbornene derivatives: Similar bicyclic compounds with variations in the substituents.

Uniqueness

(1R)-3-Methylbicyclo[22

Properties

CAS No.

95341-03-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-3-methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h6-7H,2-4H2,1H3,(H,10,11)/t6?,7-/m1/s1

InChI Key

WIHSCQWPBKYSIN-COBSHVIPSA-N

Isomeric SMILES

CC1=C([C@@H]2CCC1C2)C(=O)O

Canonical SMILES

CC1=C(C2CCC1C2)C(=O)O

Origin of Product

United States

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